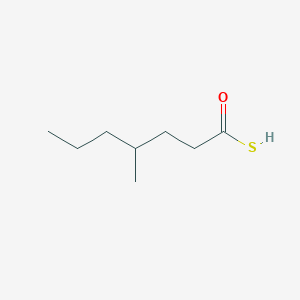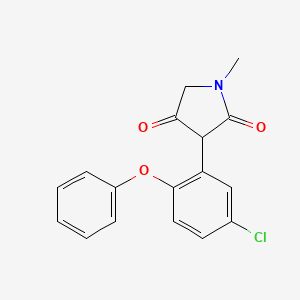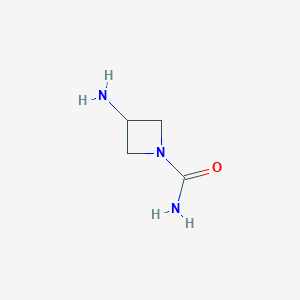
3-Aminoazetidine-1-carboxamide
概要
説明
3-Aminoazetidine-1-carboxamide is a chemical compound with the molecular formula C4H9N3O . It is related to 3-(aminomethyl)azetidine-1-carboxamide hydrochloride, which has a molecular weight of 165.62 .
Synthesis Analysis
The synthesis of 3-Aminoazetidines involves bioisosteric modification of 3-α-Oxyazetidine . The process includes the reaction of carbonyl compounds with amidines in the presence of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and an in situ prepared recyclable iron (II)-complex .Molecular Structure Analysis
The molecular structure of this compound is characterized by a four-membered azetidine ring, which includes a basic secondary amine . This structure is driven by a considerable ring strain, making it more stable than related aziridines .Chemical Reactions Analysis
Azetidines, including this compound, exhibit unique reactivity due to their high ring-strain energy . This reactivity can be triggered under appropriate reaction conditions, leading to various chemical reactions .Physical and Chemical Properties Analysis
This compound is a powder at room temperature .科学的研究の応用
Exploration of 3-Aminoazetidines in Antidepressant Development
Researchers have synthesized novel 3-aminoazetidine derivatives to develop broad-spectrum antidepressants. By bioisosteric modification of 3-α-oxyazetidine, they aimed to identify compounds with inhibitory activities against serotonin, norepinephrine, and dopamine reuptake. The study highlighted compound 10dl as a promising candidate for further studies, emphasizing its potential in treating depression through triple reuptake inhibition (Minsoo Han et al., 2014).
Anticancer Applications
A series of functionalized amino acid derivatives, including 3-aminoazetidine-1-carboxamide analogs, were synthesized and evaluated for their cytotoxicity against human cancer cell lines. Some compounds demonstrated significant cytotoxicity, suggesting the potential of this compound derivatives in designing new anticancer agents (Vivek Kumar et al., 2009).
Conformational Studies for Drug Design
The synthesis of model peptides containing N-substituted 3-aminoazetidine-3-carboxylic acids provided insights into the conformational features of these C-tetrasubstituted amino acids. The research suggested that the 3-aminoazetidine-3-carboxylic acid moiety might act as a turn inducer, offering new possibilities for designing foldamers with predictable 3D structures for drug development (A. Žukauskaitė et al., 2014).
Antimicrobial and Antituberculosis Activity
Novel 1H-1,2,3-triazole-4-carboxamides, including derivatives synthesized via base-mediated click azide reactions, showed promising antimicrobial activities against primary pathogens such as Escherichia coli, Klebsiella pneumonia, and Staphylococcus aureus. These findings highlight the potential of this compound derivatives in developing new antimicrobial agents (N. Pokhodylo et al., 2021).
Safety and Hazards
The safety data sheet for a related compound, Boc-3-aminoazetidine, indicates that it causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to handle it with protective gloves, clothing, and eye/face protection, and to use it only outdoors or in a well-ventilated area .
将来の方向性
Azetidines, including 3-Aminoazetidine-1-carboxamide, are important in organic synthesis and medicinal chemistry . Recent advances in the chemistry and reactivity of azetidines have been reported, and future research will likely focus on further understanding their synthesis, reactivity, and applications .
作用機序
- In the context of inflammation, MAO inhibitors have been studied extensively. Although they are mainly prescribed for central nervous system (CNS)-associated diseases like depression, Alzheimer’s, and Parkinson’s, they also exhibit anti-inflammatory effects in both CNS and non-CNS tissues .
- This reduction in end product metabolites and elevation of catecholamines contribute significantly to the anti-inflammatory effects of MAO inhibitors .
- Dysregulation of cytokines and chemokines is a hallmark of chronic inflammatory conditions affecting soft tissues and organs .
- By inhibiting MAO, it helps maintain a balance of neurotransmitters and dampens excessive inflammatory signaling .
Target of Action
- primarily targets monoamine oxidase (MAO) . MAO is an enzyme responsible for the degradation of neurotransmitters such as serotonin, dopamine, and norepinephrine.
Mode of Action
- decrease the production of end products such as hydrogen peroxide, aldehyde, and ammonium. By inhibiting biogenic amine degradation, they increase cellular and pericellular catecholamines in various immune and non-immune cells.
Biochemical Pathways
Result of Action
Action Environment
生化学分析
Biochemical Properties
3-Aminoazetidine-1-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with neurotransmitter transporters, where it acts as an inhibitor. Studies have shown that this compound can inhibit the reuptake of serotonin, norepinephrine, and dopamine by binding to their respective transporters . This inhibition can lead to increased levels of these neurotransmitters in the synaptic cleft, which is beneficial in the treatment of certain neurological disorders.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the phosphorylation of STAT3, a transcription factor involved in cell growth and differentiation . By inhibiting STAT3 phosphorylation, this compound can alter gene expression and disrupt cellular processes that rely on STAT3 signaling.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to neurotransmitter transporters, inhibiting their function and increasing neurotransmitter levels in the synaptic cleft . Additionally, it can inhibit the activity of certain enzymes, such as those involved in the phosphorylation of STAT3 . These interactions lead to changes in gene expression and cellular function, contributing to the compound’s therapeutic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its activity can diminish over extended periods . Long-term exposure to this compound can lead to sustained inhibition of neurotransmitter reuptake and prolonged changes in gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit neurotransmitter reuptake without causing significant adverse effects . At higher doses, toxic effects may be observed, including disruptions in cellular metabolism and increased oxidative stress. These threshold effects highlight the importance of careful dosage management in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion and utilization within the cell. One of the key pathways involves its role as a substrate for ring-opening polymerization reactions, which can lead to the formation of polyamines . These reactions are catalyzed by specific enzymes that recognize the azetidine ring structure and facilitate its conversion into more complex molecules.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, allowing it to accumulate in target tissues . Once inside the cell, it can bind to intracellular proteins, influencing its localization and activity.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the cytoplasm or nucleus, where it can interact with transcription factors and other regulatory proteins to exert its effects on gene expression and cellular function.
特性
IUPAC Name |
3-aminoazetidine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N3O/c5-3-1-7(2-3)4(6)8/h3H,1-2,5H2,(H2,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMTWYNOXCIFOJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


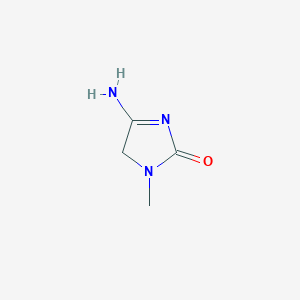

![5,6-dihydro-4H-cyclopenta[c]isothiazol-3-amine hydrochloride](/img/structure/B1487772.png)

![3-{[4-(Tetrahydro-2H-pyran-2-yloxy)benzyl]oxy}propanenitrile](/img/structure/B1487774.png)


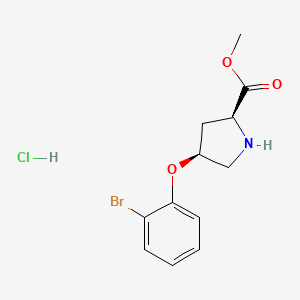
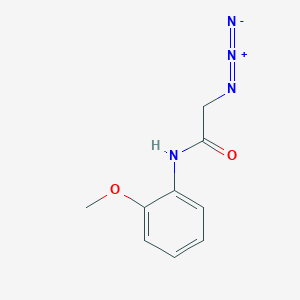
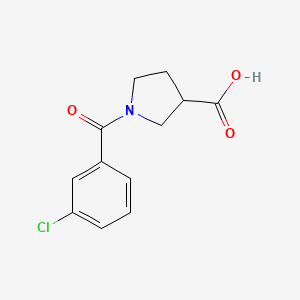
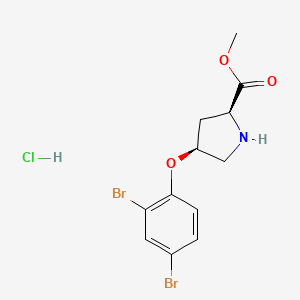
![4-Methyl-1-[2-(2-piperidinyl)ethyl]piperidine dihydrochloride](/img/structure/B1487787.png)
